Methotrexate-d7 Pentaglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Scientific Research Applications
Inhibition of Enzymes in Cancer Cells
Methotrexate polyglutamates, including pentaglutamates, have been identified as potent inhibitors of various enzymes in cancer cells. A study by Allegra, C. et al. (1985) demonstrated that methotrexate pentaglutamate is a competitive inhibitor of AICAR transformylase in human breast cancer cells, suggesting a mechanism for its therapeutic action in cancer treatment.
Role in Rheumatoid Arthritis
Methotrexate and its polyglutamates have been evaluated in the context of rheumatoid arthritis (RA) therapy. Dervieux, T. et al. (2003) developed an HPLC method for quantifying methotrexate polyglutamates in erythrocytes of patients with RA, suggesting its potential use in monitoring therapy effectiveness.
Inhibition of Enzymes in Antifolate Treatments
Methotrexate polyglutamates, including the pentaglutamate form, have been shown to inhibit various enzymes associated with antifolate treatments. Baggott, J. et al. (1986) found that methotrexate polyglutamates are competitive inhibitors of 5-aminoimidazole-4-carboxamide ribotide transformylase, indicating their role in enhancing the therapeutic effects of antifolates.
Impact on Cell Polyglutamate Synthesis
The synthesis of methotrexate polyglutamates, including the pentaglutamate variant, in human cells is influenced by various factors. Whitehead, V. et al. (1987) found that inhibitors of gamma-glutamyl hydrolases can affect the distribution of polyglutamate forms of methotrexate in human cells.
Pharmacokinetics in Clinical Trials
In clinical trials for conditions like myasthenia gravis, methotrexate polyglutamates play a significant role. Pasnoor, M. et al. (2020) conducted a study to assess the correlation between methotrexate polyglutamates and Myasthenia Gravis outcomes, indicating its potential utility in disease management.
Therapeutic Drug Monitoring
The concept of therapeutic drug monitoring using methotrexate polyglutamates, including the pentaglutamate form, is gaining traction. Stamp, L. et al. (2006) discussed the potential of monitoring red blood cell methotrexate polyglutamate concentrations in rheumatoid arthritis treatment, highlighting its importance in personalized medicine.
properties
Product Name |
Methotrexate-d7 Pentaglutamate |
---|---|
Molecular Formula |
C40H43D7N12O17 |
Molecular Weight |
977.94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.